1-Acetyl-6-aminoindoline
Overview
Description
1-Acetyl-6-aminoindoline is an organic compound with the molecular formula C₁₀H₁₂N₂O. It is a derivative of indoline, featuring an acetyl group at the first position and an amino group at the sixth position. This compound is known for its light yellow to light brown powder form and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Mode of Action
It’s known that many indoline derivatives interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Indoline derivatives are often involved in a variety of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .
Biochemical Analysis
Biochemical Properties
1-Acetyl-6-aminoindoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a reactant in the preparation of transient receptor potential cation channel V1 (TRPV1) antagonists . Additionally, this compound inhibits the binding of the human immunodeficiency virus (HIV) envelope glycoprotein gp120 to the cluster of differentiation 4 (CD4) receptor . These interactions highlight its potential as an antiproliferative agent and a serotonin 5-HT2C/2B receptor antagonist .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a TRPV1 antagonist suggests that it can modulate pain perception and inflammatory responses in cells . Furthermore, its inhibition of HIV gp120 binding to CD4 receptors indicates its potential in preventing viral entry and replication in host cells . These effects underscore the compound’s significance in cellular research and therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with TRPV1 channels results in the inhibition of calcium ion influx, thereby modulating pain and inflammation . Additionally, its binding to HIV gp120 prevents the virus from attaching to CD4 receptors, inhibiting viral entry into host cells . These mechanisms highlight the compound’s potential in therapeutic interventions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C . Its degradation over time can impact its efficacy in biochemical assays and therapeutic applications. Long-term studies are necessary to fully understand its temporal effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings. These findings are essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its role in the metabolism of serotonin and other neurotransmitters has been documented, indicating its potential impact on metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s effects on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence its localization and accumulation in target tissues, affecting its overall efficacy and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-6-aminoindoline can be synthesized through several methods. One common approach involves the acetylation of 6-aminoindoline. The reaction typically uses acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process .
Chemical Reactions Analysis
1-Acetyl-6-aminoindoline undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction:
- Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.
Substitution:
- Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides can introduce new functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed:
Scientific Research Applications
1-Acetyl-6-aminoindoline has a wide range of applications in scientific research:
Chemistry:
- It is used as a reactant in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry:
Comparison with Similar Compounds
1-Acetyl-6-aminoindoline can be compared with other similar compounds, such as:
1-Acetyl-5-iodoindoline: This compound features an iodine atom at the fifth position instead of an amino group at the sixth position, leading to different chemical reactivity and applications.
1-Acetyl-2,3-dihydro-1H-indol-6-amine: This compound has a similar structure but lacks the acetyl group, resulting in different biological activities and uses
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HIV gp120 binding to CD4 receptors highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
1-(6-amino-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKZWIQDVEDCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293172 | |
Record name | 1-Acetyl-6-aminoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62368-29-0 | |
Record name | 62368-29-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Acetyl-6-aminoindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00293172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-6-aminoindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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